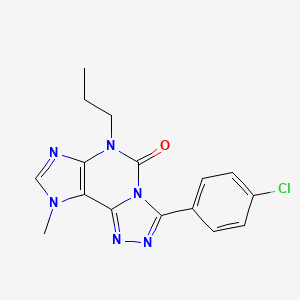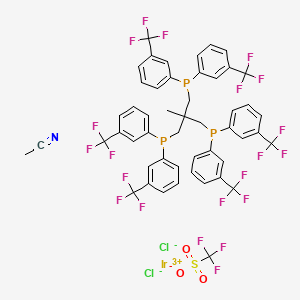![molecular formula C14H6N2S6 B12787629 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione CAS No. 66153-97-7](/img/structure/B12787629.png)
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[88002,7012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione is a complex organic compound characterized by its unique tetracyclic structure
準備方法
The synthesis of 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione typically involves multi-step organic reactions. One common synthetic route includes the reaction of specific precursors under controlled conditions, such as heating with potassium phthalimide in DMF at 110°C for 5 hours . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or disulfides.
科学的研究の応用
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, its unique structure could be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Additionally, it has industrial applications in the development of new materials and catalysts.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its tetracyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
When compared to similar compounds, 4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione stands out due to its unique tetracyclic structure and the presence of multiple sulfur atoms. Similar compounds include methyl (1S,15E)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate , which also features a complex tetracyclic structure but differs in its functional groups and overall reactivity.
特性
CAS番号 |
66153-97-7 |
|---|---|
分子式 |
C14H6N2S6 |
分子量 |
394.6 g/mol |
IUPAC名 |
4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione |
InChI |
InChI=1S/C14H6N2S6/c17-6-5-8(18)21-11-9(6)14(20)22-12-10(11)13(19)16-4-2-1-3-7(16)15-12/h1-5,18H |
InChIキー |
NIHGCCMMYBPCPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(C4=C(C(=S)C=C(S4)S)C(=S)S3)C(=S)N2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




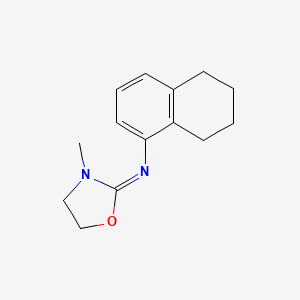
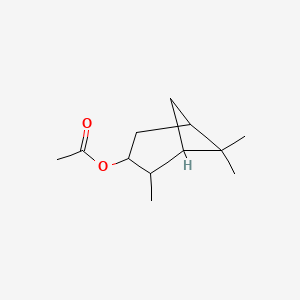
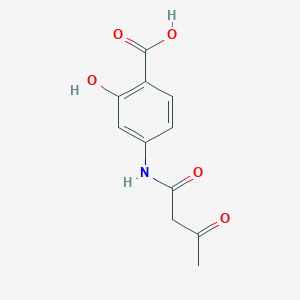
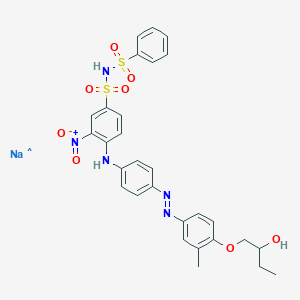
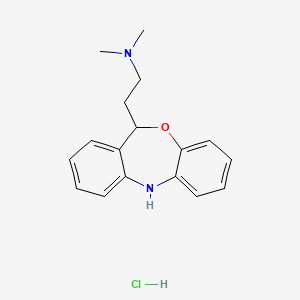
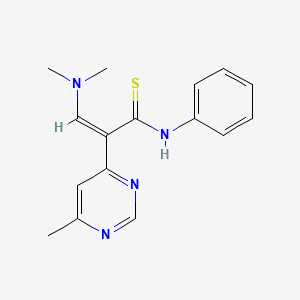
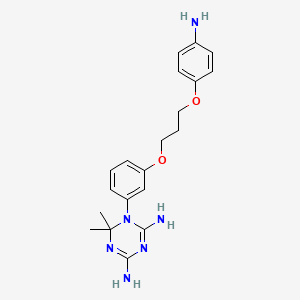
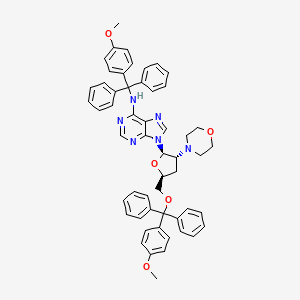
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
